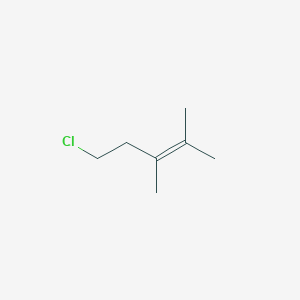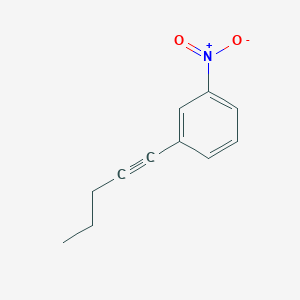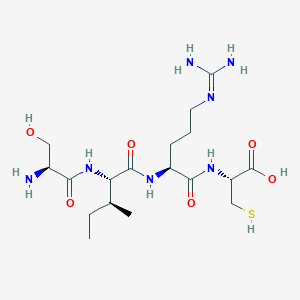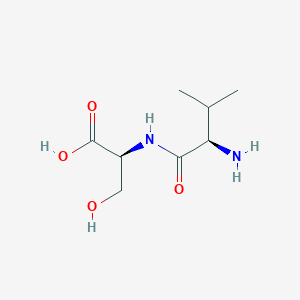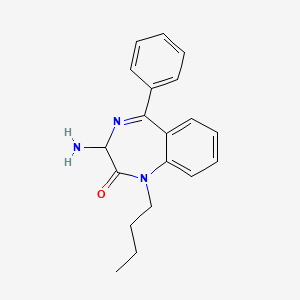![molecular formula C64H96N10O16S3 B12528305 Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a sulfonylamino group, and a hydroxyhydrazinylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine ring, followed by the introduction of the sulfonylamino group and the hydroxyhydrazinylidene moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhydrazinylidene moiety can be oxidized to form different products.
Reduction: Reduction reactions may target the sulfonylamino group or other functional groups.
Substitution: Substitution reactions can occur at the piperazine ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhydrazinylidene moiety may yield different oxidized derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3R)-3-hydroxy-3-oxocanecarboxylate
- Other piperazine derivatives
Uniqueness
Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C64H96N10O16S3 |
|---|---|
Poids moléculaire |
1357.7 g/mol |
Nom IUPAC |
ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C32H47N5O6S.H2O4S/c2*1-8-43-32(39)37-14-12-36(13-15-37)31(38)29(17-24-10-9-11-25(16-24)20-33-35-40)34-44(41,42)30-27(22(4)5)18-26(21(2)3)19-28(30)23(6)7;1-5(2,3)4/h2*9-11,16,18-23,29,34-35,40H,8,12-15,17H2,1-7H3;(H2,1,2,3,4) |
Clé InChI |
ZIHMVQOLRLZXAW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C=NNO)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C=NNO)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)

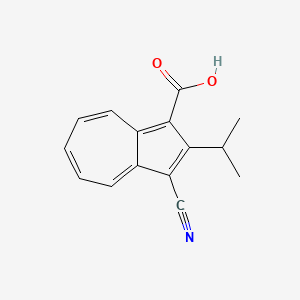
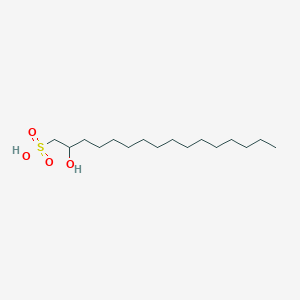

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
